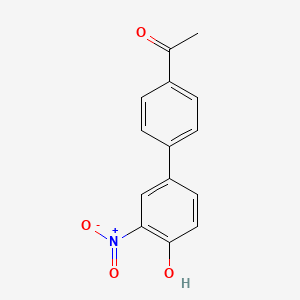![molecular formula C15H12Cl2O2 B6328877 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one CAS No. 120110-62-5](/img/structure/B6328877.png)
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one, also known as 4-benzyloxy-3,5-dichlorophenyl ethanone, is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, commonly used as a starting material in the synthesis of various compounds, as well as a tool for studying the biochemical and physiological effects of various compounds.
Scientific Research Applications
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has a wide range of applications in the scientific research field. It is commonly used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a tool for studying the biochemical and physiological effects of various compounds.
Mechanism of Action
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and increased motivation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can help protect the body from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, it is a highly versatile compound, which can be used in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, its effects can vary depending on the dosage, and it can be toxic if used in large doses.
Future Directions
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has a wide range of potential future directions. It has been shown to have potential therapeutic applications, such as the treatment of Alzheimer’s disease and other neurological disorders. Additionally, it could be used in the development of new drugs, such as nootropics and antidepressants. It could also be used in the development of new agrochemicals, dyes, and other compounds. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and hormones.
Synthesis Methods
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one can be synthesized in a two-step process. First, 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one3,5-dichlorophenol is synthesized by reacting 3,5-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The second step involves the reaction of the 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one3,5-dichlorophenol with ethanal in an acidic medium, such as hydrochloric acid, to form this compound.
properties
IUPAC Name |
1-(3,5-dichloro-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)12-7-13(16)15(14(17)8-12)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUNEWADPLHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)

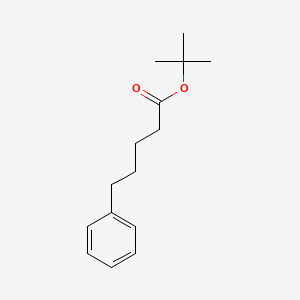


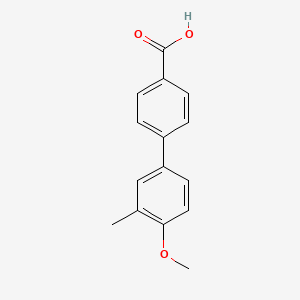
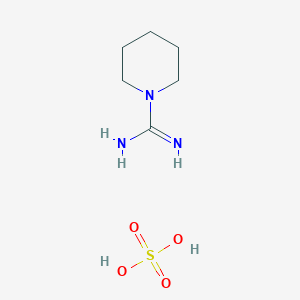
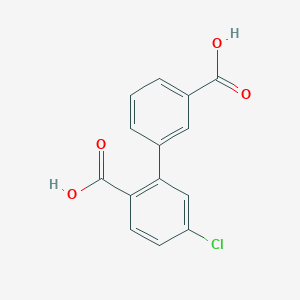

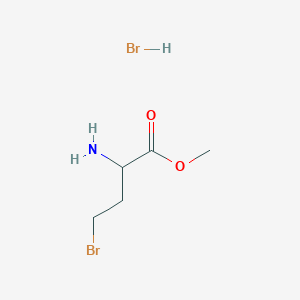
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

